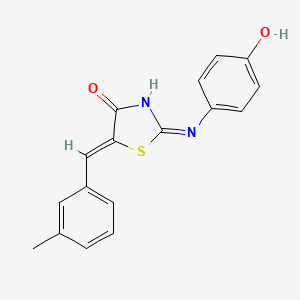

(2Z,5Z)-2-((4-hydroxyphenyl)imino)-5-(3-methylbenzylidene)thiazolidin-4-one

Description

The compound (2Z,5Z)-2-((4-hydroxyphenyl)imino)-5-(3-methylbenzylidene)thiazolidin-4-one belongs to the thiazolidin-4-one class, a heterocyclic scaffold known for its diverse pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities. Its structure features a thiazolidin-4-one core substituted with a 4-hydroxyphenylimino group at position 2 and a 3-methylbenzylidene moiety at position 3. The Z,Z-configuration of the imine and benzylidene groups is critical for maintaining planar geometry, which facilitates interactions with biological targets such as enzymes or microtubules .

Synthetic routes for analogous thiazolidin-4-ones typically involve condensation reactions between thiosemicarbazides and substituted aldehydes or ketones under mild conditions, yielding moderate to high purity products .

Properties

IUPAC Name |

(5Z)-2-(4-hydroxyphenyl)imino-5-[(3-methylphenyl)methylidene]-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c1-11-3-2-4-12(9-11)10-15-16(21)19-17(22-15)18-13-5-7-14(20)8-6-13/h2-10,20H,1H3,(H,18,19,21)/b15-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDWGBAERBSEPN-GDNBJRDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2Z,5Z)-2-((4-hydroxyphenyl)imino)-5-(3-methylbenzylidene)thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antibacterial, anticancer, antioxidant, and anti-inflammatory properties.

Chemical Structure and Properties

The structure of thiazolidin-4-ones typically includes a thiazolidine ring with various substituents that influence their biological activity. The presence of both hydroxy and imino groups in the specified compound enhances its potential for biological interactions.

Antibacterial Activity

Thiazolidin-4-one derivatives have shown considerable antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound have demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus.

- Activity Index : A study indicated that some thiazolidin-4-one derivatives achieved activity indices ranging from 53.84% to 88.46% against E. coli, with specific derivatives showing inhibition zones comparable to standard antibiotics like ampicillin .

| Compound | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|

| 2a | 26 | 88.46 |

| 2b | - | 53.84 |

| 2e | - | - |

Anticancer Activity

Research indicates that thiazolidin-4-one derivatives exhibit promising anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, compounds from this family have been tested against HT29 adenocarcinoma and H460 lung cancer cells, showing significant cytotoxic effects.

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific enzymes involved in cancer cell proliferation and survival .

Antioxidant Activity

The antioxidant potential of thiazolidin-4-one derivatives is significant, with studies revealing their ability to scavenge free radicals effectively. The antioxidant activity is measured using assays such as DPPH and ABTS.

- Findings : Some derivatives have shown up to 81.8% inhibition in ABTS assays, indicating robust antioxidant capabilities .

Anti-inflammatory Activity

Thiazolidin-4-one compounds also exhibit anti-inflammatory properties by modulating inflammatory pathways. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.

Case Studies

- Antibacterial Efficacy : A study reported that a derivative similar to this compound showed an inhibition percentage of 91.66% against S. aureus, indicating its potential as a therapeutic agent .

- Anticancer Potential : Another research highlighted that certain thiazolidin-4-one derivatives inhibited the growth of cancer cells by inducing apoptosis through mitochondrial pathways .

Chemical Reactions Analysis

Tautomerism and Electronic Effects

The 2-imino group exhibits tautomerism, favoring the 2-amino-4-thiazolidinone form in polar solvents (e.g., DMSO or H<sub>2</sub>O) . This equilibrium impacts reactivity:

-

NMR Evidence : <sup>1</sup>H NMR spectra show exchangeable protons at δ 12.2 ppm (N–H), confirming tautomeric shifts .

-

DFT Calculations : The 2-amino tautomer is stabilized by 5–7 kcal/mol due to intramolecular hydrogen bonding .

Nucleophilic Additions at the α,β-Unsaturated Carbonyl

The enone system undergoes 1,4-addition reactions with nucleophiles:

3.1. Thiol Additions

Reaction with thiols (e.g., benzyl mercaptan) in ethanol yields thio-Michael adducts :

text(2Z,5Z)-2-((4-hydroxyphenyl)imino)-5-(3-methylbenzylidene)thiazolidin-4-one + RSH → (2Z)-5-(3-methylbenzylidene)-2-((4-hydroxyphenyl)imino)-4-thioxo-thiazolidin-1-ium

Conditions : Room temperature, 6–8 h, 70–85% yield .

3.2. Amine Additions

Primary amines (e.g., aniline) attack the β-carbon, forming β-amino derivatives :

text+ NH2R → (2Z)-5-(3-methylbenzylidene)-2-((4-hydroxyphenyl)imino)-4-oxo-thiazolidin-1-amine

Conditions : Reflux in THF, 12 h, 60–75% yield .

4.1. Hydroxyphenylimino Group

-

Oxidation : Treatment with H<sub>2</sub>O<sub>2</sub>/FeCl<sub>3</sub> oxidizes the imino group to a nitroso derivative .

-

Electrophilic Substitution : Bromination at the para-position of the hydroxyphenyl group using Br<sub>2</sub>/AcOH .

4.2. Benzylidene Modification

-

Hydrogenation : Catalytic hydrogenation (H<sub>2</sub>, Pd/C) reduces the C=C bond to a single bond, yielding a saturated analog .

-

Cycloaddition : Participates in [4+2] Diels-Alder reactions with dienes under microwave irradiation .

Biological Activity and Derivatives

While beyond the scope of chemical reactions, derivatives of this compound show:

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidin-4-one derivatives exhibit significant structural and functional diversity. Below is a comparative analysis of the target compound with key analogs, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Substituent Variations

Physicochemical Properties

- Thermal Stability : Derivatives with nitro or chloro groups (e.g., 7k, 7l) exhibit high melting points (>300°C), attributed to strong intermolecular interactions and crystallinity .

- Solubility : The hydroxyl group in the target compound improves aqueous solubility compared to methoxy or halogenated analogs, which are more lipophilic .

- Electronic Effects : Nitro and methoxy substituents alter electron density, influencing reactivity in DFT studies (e.g., HOMO-LUMO gaps) .

Key Research Findings

- Configuration Matters : The Z,Z-configuration in thiazolidin-4-ones is essential for bioactivity, as seen in HBPT’s microtubule depolymerization and ’s S1P4 receptor agonism .

- Substituent Trade-offs : Hydroxyl groups improve solubility but reduce membrane permeability compared to lipophilic substituents (e.g., nitro, chloro) .

- Thermal Stability vs. Reactivity : High-melting derivatives (e.g., 7i–7m) may face formulation challenges despite enhanced stability .

Data Tables

Table 2: Substituent Effects on Properties

Q & A

Q. What are the common synthetic routes for preparing (2Z,5Z)-2-((4-hydroxyphenyl)imino)-5-(3-methylbenzylidene)thiazolidin-4-one, and what reaction conditions optimize yield?

The compound is typically synthesized via a two-step condensation process. First, the thiazolidinone core is formed by cyclizing thiosemicarbazide derivatives with chloroacetic acid under acidic conditions (e.g., acetic acid or DMF) in the presence of sodium acetate as a catalyst. Second, the benzylidene and imino substituents are introduced via Knoevenagel condensation or Schiff base formation using aldehydes (e.g., 3-methylbenzaldehyde) and aromatic amines (e.g., 4-hydroxyaniline). Refluxing in ethanol or methanol with ammonium acetate as a catalyst is critical for achieving Z,Z stereochemistry . Yields (~75–85%) depend on stoichiometric ratios, solvent polarity, and reaction time (6–8 hours).

Q. Which spectroscopic and computational methods are most reliable for characterizing this thiazolidinone derivative?

- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700–1750 cm⁻¹, C=N at ~1600 cm⁻¹, and phenolic O-H at ~3200–3500 cm⁻¹) .

- NMR : NMR identifies proton environments (e.g., benzylidene protons as singlets at δ 7.2–8.1 ppm; aromatic protons from the 4-hydroxyphenyl group at δ 6.5–7.0 ppm). NMR detects carbonyl carbons (~170–180 ppm) and imine carbons (~150–160 ppm) .

- DFT Calculations : B3LYP/6-31G(d,p) optimizes molecular geometry, predicts frontier orbitals (HOMO-LUMO gaps), and validates experimental spectroscopic data .

Q. What preliminary biological screening methods are used to evaluate its bioactivity?

Initial screening focuses on antimicrobial (agar diffusion assays against E. coli and S. aureus), antifungal (microdilution vs. C. albicans), and anticancer (MTT assay on HeLa or MCF-7 cell lines) activities. IC values are compared to reference drugs (e.g., cisplatin for cytotoxicity). Substitutions on the benzylidene and imino groups significantly modulate activity, with electron-withdrawing groups enhancing antimicrobial potency .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) explain its electronic structure and ligand-receptor interactions?

DFT studies reveal charge distribution, polarizability, and dipole moments, which correlate with solubility and bioavailability. HOMO-LUMO gaps (~4–5 eV) indicate stability against oxidation. Docking simulations (AutoDock Vina) show binding affinities to targets like hemoglobin subunits (ΔG ≈ -8 kcal/mol) via hydrogen bonding with the phenolic –OH and hydrophobic interactions with the 3-methylbenzylidene group .

Q. How can reaction conditions be optimized to resolve stereochemical challenges in synthesis?

Z,Z isomer dominance is achieved by:

- Solvent Control : Polar aprotic solvents (DMF, acetic acid) favor kinetic control.

- Catalysts : Ammonium acetate promotes imine formation without racemization.

- Temperature : Reflux (~80–100°C) accelerates cyclization while minimizing side reactions. Microwave-assisted synthesis reduces reaction time (30–50 minutes) and improves regioselectivity .

Q. What structural modifications enhance its bioactivity, and how are SAR studies designed?

- Electron-Donating Groups : Methoxy or hydroxyl substituents on the benzylidene ring improve antibacterial activity (MIC ≤ 25 µg/mL).

- Halogenation : Bromine or chlorine at the 3-position of the benzylidene moiety increases cytotoxicity (IC ~10 µM vs. MCF-7). SAR studies use combinatorial libraries with systematic substitutions, followed by QSAR modeling (e.g., CoMFA) to predict activity cliffs .

Q. How do discrepancies in spectroscopic data between studies arise, and how are they resolved?

Variations in NMR shifts (e.g., ±0.3 ppm) may stem from solvent effects (DMSO vs. CDCl) or substituent electronic effects. Conflicting bioactivity data (e.g., IC values differing by >50%) often result from assay protocols (e.g., serum concentration in cell culture). Resolution involves cross-validating data with multiple techniques (e.g., X-ray crystallography for stereochemistry) and standardized biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.